molecular formula C9H9NO B1314719 6,7-Dihydro-5H-chinolin-8-on CAS No. 56826-69-8

6,7-Dihydro-5H-chinolin-8-on

Katalognummer: B1314719
CAS-Nummer: 56826-69-8
Molekulargewicht: 147.17 g/mol
InChI-Schlüssel: JIAKIQWNYAZUJD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6,7-Dihydro-5H-quinolin-8-one is a heterocyclic compound with the molecular formula C9H9NO.

Wissenschaftliche Forschungsanwendungen

6,7-Dihydro-5H-chinolin-8-on hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

5. Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet seine Interaktion mit der Topoisomerase II. Durch die Hemmung dieses Enzyms induziert die Verbindung die Anhäufung von Einzelstrang-DNA-Brüchen, was letztendlich zum Zelltod führt. Dieser Mechanismus ist besonders relevant für seine potenzielle Verwendung als Antitumormittel .

Wirkmechanismus

The mechanism of action of 6,7-Dihydro-5H-quinolin-8-one involves its interaction with topoisomerase II. By inhibiting this enzyme, the compound induces the accumulation of single-stranded DNA breaks, ultimately leading to cell death. This mechanism is particularly relevant in its potential use as an anticancer agent .

Vorteile Und Einschränkungen Für Laborexperimente

The use of 6,7-dihydro-5H-quinolin-8-one in laboratory experiments has a number of advantages and limitations. On the one hand, 6,7-dihydro-5H-quinolin-8-one is relatively easy to synthesize and is relatively stable in solution. On the other hand, 6,7-dihydro-5H-quinolin-8-one can be toxic to cells at high concentrations, and it is not well-suited for in vivo studies due to its poor bioavailability.

Zukünftige Richtungen

6,7-dihydro-5H-quinolin-8-one has been the subject of numerous scientific studies, and there is still much to be learned about this compound. Potential future directions for research include further investigation into the mechanism of action of 6,7-dihydro-5H-quinolin-8-one, as well as the development of novel therapeutic applications for 6,7-dihydro-5H-quinolin-8-one, such as its use as an anti-cancer agent or as a therapeutic for Alzheimer's disease. In addition, further research is needed to better understand the biochemical and physiological effects of 6,7-dihydro-5H-quinolin-8-one, as well as its potential toxicity. Finally, further research is needed to develop more efficient and reliable methods for synthesizing 6,7-dihydro-5H-quinolin-8-one.

Safety and Hazards

The safety information for 6,7-dihydro-5H-quinolin-8-one includes the following hazard statements: H302, H315, H319, H335 . Precautionary measures include wearing an approved mask/respirator, suitable gloves/gauntlets, protective clothing, and eye protection .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

6,7-Dihydro-5H-chinolin-8-on kann durch verschiedene Methoden synthetisiert werden. Ein gängiger Syntheseweg beinhaltet die Cyclisierung von 2-Aminobenzylalkohol mit Aceton in Gegenwart eines sauren Katalysators. Die Reaktion verläuft typischerweise unter Rückflussbedingungen und liefert nach der Reinigung das gewünschte Produkt .

Industrielle Produktionsverfahren

In industriellen Umgebungen kann die Produktion von this compound großtechnische Batchreaktionen unter Verwendung ähnlicher Cyclisierungsmethoden umfassen. Der Einsatz von kontinuierlichen Strömungsreaktoren kann die Effizienz und Ausbeute des Prozesses verbessern, wodurch er für die großtechnische Produktion geeignet ist .

Analyse Chemischer Reaktionen

Reaktionstypen

6,7-Dihydro-5H-chinolin-8-on unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Hauptprodukte

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Einzigartigkeit

Seine Fähigkeit, verschiedene chemische Reaktionen einzugehen, macht es auch zu einem vielseitigen Zwischenprodukt in der synthetischen Chemie .

Eigenschaften

IUPAC Name

6,7-dihydro-5H-quinolin-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c11-8-5-1-3-7-4-2-6-10-9(7)8/h2,4,6H,1,3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIAKIQWNYAZUJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=O)C1)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90471583
Record name 6,7-dihydro-5H-quinolin-8-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90471583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56826-69-8
Record name 6,7-dihydro-5H-quinolin-8-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90471583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6,7-Dihydro-5H-quinoline-8-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a stirred solution of 8-hydroxy-5,6,7,8-tetrahydroquinoline (13.96 g, 93.6 mmol) in dry CH2Cl2 (400 mL) was added activated manganese dioxide (85% purity, 82.22 g, 804 mmol). The resulting heterogeneous mixture was stirred 18 h, at which point the black slurry was filtered through a cake of celite and washed with CH2Cl2 (3×50 mL). The combined washings were concentrated to afford 11.27 g (82%) of the title compound as a pale yellow solid, which was used in subsequent reactions without further purification. 1H NMR (CDCl3) δ 2.17–2.25 (m, 2H), 2.82 (t, 2H, J=7 Hz), 3.04 (t, 2H, J=6 Hz), 7.37 (dd, 1H, J=9, 6 Hz), 7.66 (dd, 1H, J=9, 1 Hz), 8.71 (dd, 1H, J=6, 1 Hz); 13C NMR (CDCl3) δ 22.2, 28.6, 39.2, 126.6, 137.3, 140.5, 147.6, 148.6, 196.5. ES-MS m/z 148 (M+H).
Quantity
13.96 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
82.22 g
Type
catalyst
Reaction Step One
Yield
82%

Synthesis routes and methods II

Procedure details

8-hydroxy-5,6,7,8-tetrahydroquinoline was prepared as described in Bridger et al. PCT International Application PCT/CA00/00321. To a stirred solution of 8-hydroxy-5,6,7,8-tetrahydroquinoline (1.37 g, 9.18 mmol) in dry CH2Cl2 (50 mL) was added activated manganese dioxide (85% purity, 7.51 g, 73.5 mmol) in one portion. The resulting heterogeneous mixture was stirred vigorously for 4 days, at which point the black slurry was filtered through a cake of celite and washed with CH2Cl2 (3×50 mL). The combined filtrates were concentrated to afford 1.15 g (85%) of the title compound as an off-white solid. This material was used directly in subsequent steps without further purification. 1H NMR (CDCl3) □ 2.17–2.25 (m, 2H), 2.82 (t, 2H, J=6 Hz), 3.04 (t, 2H, J=6 Hz), 7.39 (dd, 1H, J=9, 5 Hz), 7.66 (dt, 1H, J=9, 1 Hz), 8.71 (dd, 1H, J=5, 1 Hz); 13C NMR (CDCl3) □ 22.2, 28.6, 39.2, 126.6, 137.3, 140.4, 147.6, 148.6, 196.5.
Quantity
1.37 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
7.51 g
Type
catalyst
Reaction Step One

Synthesis routes and methods III

Procedure details

A solution of 8-benzylidene-5,6,7,8-tetrahydro-quinoline (4.30 g, 19.4 mmole) in CH2Cl2 (150 mL) was reacted with ozone at −78° C. for 30 minutes. Dimethyl sulfide (5 mL) was added, and the reaction was warmed to RT and stirred overnight. The mixture was concentrated in vacuo and the residue was purified by flash chromatography on silica gel (EtOAc). The title compound (2.20 g, 79%) was obtained as an off-white solid after drying in vacuo: MS (ES) m/e 148 (M+H)+.
Quantity
4.3 g
Type
reactant
Reaction Step One
Name
ozone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Yield
79%

Synthesis routes and methods IV

Procedure details

A solution of (2) in dichloromethane (100 mL) and methanol (500 mL) was cooled to −78° C. and charged with ozone/oxygen (3 psi, 1.5 ampere). The dark brown solution turned yellow after several hours. When (2) was consumed (TLC), ozone/oxygen flow was stopped. The reaction mixture was purged with nitrogen for 10 m. Methyl sulfide (6 mL) was added, and the mixture was stirred for 30 m at 0° C. The solvents were removed under vacuum and the residue was dissolved in 1 N HCl (500 mL) and washed with diethyl ether (4×150 mL). The aqueous layer was basified to pH ˜7 with NaOH (s), and extracted with ethyl acetate (2×200 mL). The pooled ethyl acetate layers were dried over magnesium sulfate. The mixture was filtered and the solvent was removed under vacuum. The residue was purified by chromatography on silica gel with 90% EtOAc 10% hexane to give 6,7-Dihydro-5H-quinolin-8-one (3) as a solid. The aqueous layer was extracted with chloroform/isopropanol (3:1) several times. The pooled chloroform/isopropanol layers were dried over magnesium sulfate. The mixture was filtered and the solvents were removed under vacuum to give (3). The combined weight of (3) was 17.9 g (122 mmol, 89% over 2 steps).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
ozone oxygen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6,7-dihydro-5H-quinolin-8-one
Reactant of Route 2
6,7-dihydro-5H-quinolin-8-one
Reactant of Route 3
6,7-dihydro-5H-quinolin-8-one
Reactant of Route 4
Reactant of Route 4
6,7-dihydro-5H-quinolin-8-one
Reactant of Route 5
6,7-dihydro-5H-quinolin-8-one
Reactant of Route 6
6,7-dihydro-5H-quinolin-8-one
Customer
Q & A

Q1: What is the synthetic significance of 6,7-dihydro-5H-quinolin-8-one and how is it prepared?

A1: 6,7-dihydro-5H-quinolin-8-one serves as a valuable precursor for synthesizing more complex molecules. A novel two-step synthesis method involves the regioselective nitrosation of 5,6,7,8-tetrahydroquinoline. This is followed by the reduction of the resulting oxime to produce 5,6,7,8-tetrahydroquinolin-8-ylamine. Hydrolysis of this oxime intermediate yields 6,7-dihydro-5H-quinolin-8-one. []

Q2: Are there any known catalytic applications of 6,7-dihydro-5H-quinolin-8-one derivatives?

A2: Yes, research indicates that bis(imino)-6,7-dihydro-5H-quinoline-cobalt complexes, derived from 6,7-dihydro-5H-quinolin-8-one, exhibit promising catalytic activity in ethylene polymerization. When activated with modified methylaluminoxane (MMAO) or methylaluminoxane (MAO), these complexes demonstrate high activity, producing polyethylene with controlled molecular weight and narrow dispersity. []

Q3: Is there any structural information available for 6,7-dihydro-5H-quinolin-8-one or its derivatives?

A3: While the provided abstracts lack specific spectroscopic data for 6,7-dihydro-5H-quinolin-8-one, detailed structural characterization of its bis(imino) cobalt complexes, like [2-(ArN=CPh)-8-(NAr)-C9H8N]CoCl2, is available. The molecular structures of complexes with varying Ar substituents (e.g., Ar = 2,6-Me2C6H3, 2,4,6-Me3C6H2) have been determined, revealing insights into their steric properties and the influence of substituents on the imino-carbon environments. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.